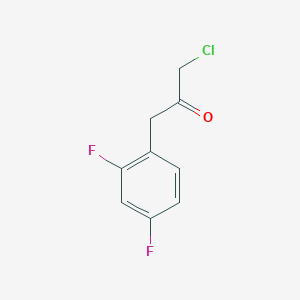

1-Chloro-3-(2,4-difluorophenyl)propan-2-one

Description

1-Chloro-3-(2,4-difluorophenyl)propan-2-one: is a chemical compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 g/mol . It is used in various fields of research and industry, particularly as an intermediate in the synthesis of pharmaceuticals.

Properties

IUPAC Name |

1-chloro-3-(2,4-difluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHLSLIBGPOEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Acylation: One common method for synthesizing 1-Chloro-3-(2,4-difluorophenyl)propan-2-one involves the Friedel-Crafts acylation of 1,3-difluorobenzene with 3-chloropropionyl chloride in the presence of aluminum chloride as a catalyst.

Industrial Production Methods:

Batch Process: In industrial settings, the compound is often produced using a batch process, where the reactants are combined in a reactor and allowed to react under controlled conditions.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 1-Chloro-3-(2,4-difluorophenyl)propan-2-one can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Aluminum chloride is often used as a catalyst in the Friedel-Crafts acylation reaction.

Major Products:

Chloroformate Esters: When reacted with alcohols or amines, 1-Chloro-3-(2,4-difluorophenyl)propan-2-one forms chloroformate esters and releases a fluoride ion.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including ticagrelor, a reversible P2Y12 receptor antagonist used to prevent atherothrombotic events.

Biology and Medicine:

Pharmaceutical Research: It is used in the development of drugs that target specific molecular pathways, particularly those involved in platelet aggregation.

Industry:

Chemical Manufacturing: The compound is used in the production of other chemicals and materials, serving as a building block for more complex molecules.

Mechanism of Action

Formation of Chloroformate Ester:

Reaction with Alcohols or Amines: The mechanism of action of 1-Chloro-3-(2,4-difluorophenyl)propan-2-one involves the formation of a chloroformate ester when it reacts with alcohols or amines.

Molecular Targets and Pathways:

Platelet Aggregation: As an intermediate in the synthesis of ticagrelor, the compound indirectly influences pathways related to platelet aggregation, helping to prevent atherothrombotic events.

Comparison with Similar Compounds

3-Chloro-1-(3,4-difluorophenyl)propanone: This compound is similar in structure but has the fluorine atoms in different positions on the benzene ring.

2-Chloro-1-(2,4-difluorophenyl)ethanone: Another similar compound with a slightly different structure and molecular formula.

Uniqueness:

Positional Isomerism: The unique positioning of the chlorine and fluorine atoms in 1-Chloro-3-(2,4-difluorophenyl)propan-2-one gives it distinct chemical properties and reactivity compared to its isomers.

Biological Activity

1-Chloro-3-(2,4-difluorophenyl)propan-2-one is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

1-Chloro-3-(2,4-difluorophenyl)propan-2-one has the following chemical structure:

- Molecular Formula : C10H8ClF2O

- Molecular Weight : Approximately 220.62 g/mol

- Physical Properties :

- Boiling Point: ~71°C at 1 mmHg

- Density: ~1.24 g/cm³

The presence of chlorine and fluorine substituents on the phenyl ring enhances the compound's reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that 1-Chloro-3-(2,4-difluorophenyl)propan-2-one exhibits significant antimicrobial activity. The halogen substituents are known to enhance interactions with microbial enzymes, potentially leading to increased efficacy against various pathogens.

A comparative analysis of similar compounds shows that those with halogen substitutions often demonstrate enhanced antifungal and antibacterial properties:

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| 1-Chloro-3-(2,4-difluorophenyl)propan-2-one | 0.020 | High activity against Candida albicans |

| 3-Chloro-1-(4-chlorophenyl)propan-1-one | 0.050 | Moderate activity |

| 3-Chloro-1-(3,5-difluorophenyl)propan-1-one | 0.030 | High activity |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. In particular, it has been evaluated for its interaction with cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones. Studies have indicated that compounds with similar structures can inhibit specific CYP enzymes:

| Enzyme | Inhibition (%) |

|---|---|

| CYP11B1 | 0% |

| CYP11B2 | ~20% at high concentrations |

| CYP17 | Moderate inhibition |

These findings suggest that while the compound may not be a strong inhibitor of all CYP enzymes, it could selectively inhibit certain pathways relevant to drug metabolism.

Study on Trypanosoma brucei

A study focused on the efficacy of related compounds against Trypanosoma brucei, which causes African sleeping sickness, highlighted the activity of various derivatives including those similar to 1-Chloro-3-(2,4-difluorophenyl)propan-2-one. The compound demonstrated an EC50 value of approximately 260 nM in vitro, indicating strong potential for further development as a therapeutic agent.

Pharmacokinetics

Pharmacokinetic studies have been conducted to assess the absorption and distribution characteristics of similar compounds in animal models. For instance:

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL*h) |

|---|---|---|---|---|---|

| NMRI mice | PO | 10 | 33 | 0.5 | 5700 |

| NMRI mice | IP | 10 | 830 | 0.25 | 66,000 |

These studies indicate that the compound can achieve significant concentrations in plasma following intraperitoneal administration, which is crucial for its potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.